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molecular formula C8H9ClO2 B030813 1-Chloro-3,5-dimethoxybenzene CAS No. 7051-16-3

1-Chloro-3,5-dimethoxybenzene

Cat. No. B030813
M. Wt: 172.61 g/mol
InChI Key: WQHNWJBSROXROL-UHFFFAOYSA-N
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Patent
US06221898B1

Procedure details

BBr3 (26 mL; 0.275 mmol) was added to a solution of chloro-3,5-dimethyoxybenzene (10 g; 30 mmol) in CH2Cl2 (100 mL) at −70° C. The cooling bath was removed and the solution was stirred at room temperature for 4 days. After re-cooling to −70° C., MeOH was added (150 mL). After evaporation of the solvent, toluene was added and removed in vacuo. Purification by kugelrohr distillation afforded 9 g (100%) of the sub-title compound.
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Cl:5][C:6]1[CH:11]=[C:10]([O:12]C)[CH:9]=[C:8]([O:14]C)[CH:7]=1>C(Cl)Cl>[Cl:5][C:6]1[CH:11]=[C:10]([OH:12])[CH:9]=[C:8]([OH:14])[CH:7]=1

Inputs

Step One
Name
Quantity
26 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=CC(=C1)OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
After re-cooling to −70° C.
ADDITION
Type
ADDITION
Details
MeOH was added (150 mL)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, toluene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by kugelrohr distillation

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ClC1=CC(=CC(=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 207.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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